3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid typically involves the reaction of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid
- 3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]phenylacetic acid
Uniqueness
3-[3-(Ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is unique due to its specific structure, which combines an ethoxycarbonyl group with a dimethylpyrrole and a benzoic acid moiety. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-16(20)14-8-10(2)17(11(14)3)13-7-5-6-12(9-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBUFQOGDQCLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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